molecular formula C18H13NO4 B3876420 N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide

N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide

Cat. No.: B3876420
M. Wt: 307.3 g/mol
InChI Key: BEZQTLICSGQQAI-MDZDMXLPSA-N
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Description

N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide typically involves the reaction of 2-acetylfuran with substituted benzaldehydes under acidic conditions using a 1-M HCl acetic acid solution. This acidic aldol condensation reaction yields the desired compound as a solid . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it has been shown to inhibit tyrosinase, an enzyme involved in melanin synthesis, by binding to its active site . This inhibition can result in decreased melanin production, making the compound a potential candidate for skin-whitening agents.

Comparison with Similar Compounds

N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide can be compared with other furan derivatives, such as:

    Furfural: A furan derivative used as a precursor in the synthesis of various chemicals.

    5-Hydroxymethylfurfural: Another furan derivative with applications in the production of bio-based chemicals.

Properties

IUPAC Name

N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO4/c20-16(10-9-15-3-1-11-22-15)13-5-7-14(8-6-13)19-18(21)17-4-2-12-23-17/h1-12H,(H,19,21)/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZQTLICSGQQAI-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide
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N-[4-[(E)-3-(furan-2-yl)prop-2-enoyl]phenyl]furan-2-carboxamide

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